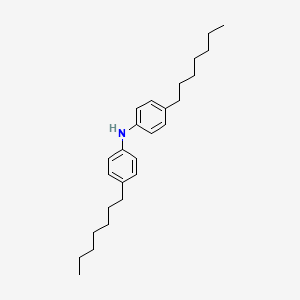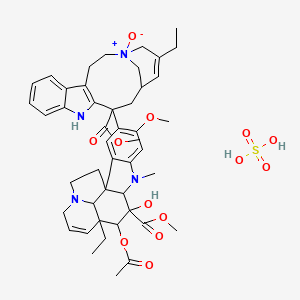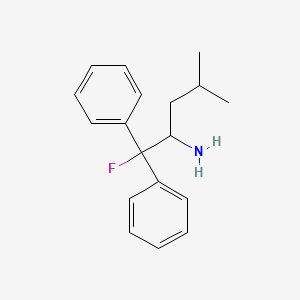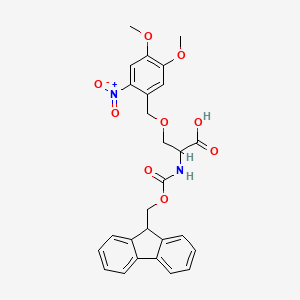
4-Methoxytoluene-2,5-diamine HCl
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methoxytoluene-2,5-diamine HCl typically involves multiple steps. . The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high purity.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using optimized reaction conditions to maximize yield and minimize costs. This often involves continuous flow reactors and automated systems to control the reaction parameters precisely .
Análisis De Reacciones Químicas
Types of Reactions
4-Methoxytoluene-2,5-diamine HCl undergoes various chemical reactions, including:
Oxidation: This reaction can convert the amine groups to nitro groups or other oxidized forms.
Reduction: The nitro groups can be reduced back to amines.
Substitution: The methoxy and methyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas or sodium borohydride, and various catalysts to facilitate substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while substitution reactions can produce a wide range of functionalized aromatic compounds .
Aplicaciones Científicas De Investigación
4-Methoxytoluene-2,5-diamine HCl has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: Researchers study its effects on biological systems, particularly its potential toxicity and interactions with cellular components.
Medicine: It is investigated for its potential use in pharmaceuticals, although its primary application remains in cosmetic formulations.
Industry: Beyond hair dyes, it is used in the production of various polymers and resins
Mecanismo De Acción
The mechanism of action of 4-Methoxytoluene-2,5-diamine HCl involves its interaction with cellular components, particularly proteins and enzymes. It can form covalent bonds with amino acids, leading to changes in protein structure and function. This interaction is crucial in its role as a hair dye, where it reacts with keratin in the hair to produce a permanent color change .
Comparación Con Compuestos Similares
Similar Compounds
- 2-Methoxy-5-methyl-p-phenylenediamine dihydrochloride
- 1,4-Benzenediamine, 2-methoxy-5-methyl-, dihydrochloride
- 4-Methoxytoluene-2,5-diamine dihydrochloride
Uniqueness
4-Methoxytoluene-2,5-diamine HCl is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and physical properties. This makes it particularly suitable for use in hair dye formulations, where it provides a stable and long-lasting color .
Propiedades
Fórmula molecular |
C8H13ClN2O |
|---|---|
Peso molecular |
188.65 g/mol |
Nombre IUPAC |
2-methoxy-5-methylbenzene-1,4-diamine;hydrochloride |
InChI |
InChI=1S/C8H12N2O.ClH/c1-5-3-7(10)8(11-2)4-6(5)9;/h3-4H,9-10H2,1-2H3;1H |
Clave InChI |
KOQODDSZVKXQHQ-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C=C1N)OC)N.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[(2S)-2,3-dihydroxypropyl]-3-(2-fluoro-4-iodoanilino)pyridine-4-carboxamide](/img/structure/B12292306.png)

![3-O-[(T-Butyldiphenylsilyl)]-1,2](/img/structure/B12292329.png)

![1H-Pyrrolo[2,3-b]pyridine, 4-iodo-1-[(4-methylphenyl)sulfonyl]-](/img/structure/B12292337.png)
![Methyl 4-acetyloxy-5-[(2-acetyloxyacetyl)amino]-2-(4-nitrophenoxy)-6-(1,2,3-triacetyloxypropyl)oxane-2-carboxylate](/img/structure/B12292345.png)
![1-[1-(4-Bromophenyl)-1-methylethyl]-piperazine](/img/structure/B12292363.png)
![[3,4-Diacetyloxy-5-(3-cyano-1,2,4-triazol-1-yl)oxolan-2-yl]methyl acetate](/img/structure/B12292368.png)
![cyclo[DL-Arg-DL-Arg-DL-Arg-DL-Arg-DL-Arg-DL-Arg-DL-Arg]](/img/structure/B12292370.png)


![[(1R)-1-[(2S)-2-amino-3-phenylpropanamido]-3-methylbutyl]boronic acid](/img/structure/B12292412.png)

![2-Fluoro-6-azaspiro[3.5]nonane](/img/structure/B12292425.png)
